N-(5-CHLORO-2-METHOXYPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a quinoline ring, which is a type of heterocyclic aromatic organic compound. It also has a morpholino group, a type of organic compound that contains a six-membered ring consisting of five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of the chloro and methoxy groups would likely have a significant impact on the compound’s chemical properties, as would the morpholino group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the chloro and methoxy groups could affect its solubility, while the morpholino group could influence its stability .Scientific Research Applications
Synthesis and Imaging Applications
Synthesis of PET Agents for Parkinson's Disease : The compound (4-((5-Chloro-2-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone and its derivatives have been synthesized for potential applications in Positron Emission Tomography (PET) imaging, specifically targeting the LRRK2 enzyme in Parkinson's disease. This synthesis process includes steps yielding high radiochemical purity and specific activity, indicating its potential for high-quality imaging in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).
Fluorescence Labeling Applications
Fluorescent Labeling Reagent : Another significant application involves the derivative 6-Methoxy-4-quinolone, which serves as a novel fluorophore offering strong fluorescence across a wide pH range in aqueous media. This characteristic makes it valuable for biomedical analysis, including its use as a fluorescent labeling reagent for the detection of carboxylic acids, showcasing its adaptability in analytical chemistry and diagnostic applications (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Antitumor Activity
Antitumor Applications : Research has also explored the antitumor activities of derivatives, such as 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone. These compounds have shown significant inhibition against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment. The synthesis methods and structural analyses contribute to the understanding of their mechanisms and effectiveness in antitumor applications (Tang & Fu, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-(5-chloro-2-methoxyanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O3/c1-28-19-5-2-13(22)10-18(19)25-20-15-11-14(23)3-4-17(15)24-12-16(20)21(27)26-6-8-29-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVGMBZWMVKUQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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